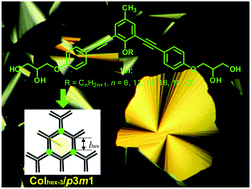Tolane-based bent bolaamphiphiles forming liquid crystalline hexagonal honeycombs with trigonal symmetry†
New Journal of Chemistry Pub Date: 2015-01-07 DOI: 10.1039/C4NJ01855A
Abstract
Bolaamphiphiles consisting of a bent 1,3-bis(phenylethynyl)benzene core with two terminal glycerol units, a lateral n-alkyl chain in the bay-position and a methyl group at the apex of the central 1,3-substituted benzene ring have been synthesized via Sonogashira coupling reactions as key steps. The thermotropic and solvent-modified or solvent-induced liquid crystalline (LC) phases of these compounds were investigated by POM, DSC and X-ray scattering. Compounds with medium alkyl chain length form a hexagonal honeycomb LC phase with non-centrosymmetric trigonal p3m1 symmetry as a monotropic LC phase. The addition of water increases the LC phase range, leading to enantiotropic p3m1 phases and induces LC phases for the non-mesomorphic compounds with shorter and longer lateral alkyl chains.

Recommended Literature
- [1] Cell spheroid creation by transcytotic intercellular gelation
- [2] Changes of lake organic carbon sinks from closed basins since the Last Glacial Maximum and quantitative evaluation of human impacts
- [3] Building a cycle-stable sulphur cathode by tailoring its redox reaction into a solid-phase conversion mechanism†
- [4] Atomistic insights into the nanohelix of hydrogenated graphene: formation, characterization and application
- [5] Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡
- [6] CeO2 decorated bimetallic phosphide nanowire arrays for enhanced oxygen evolution reaction electrocatalysis via interface engineering†
- [7] Blue upconversion emission of Cu2+ ions sensitized by Yb3+-trimers in CaF2
- [8] Bulk transport and oxygen surface exchange of the mixed ionic–electronic conductor Ce1−xTbxO2−δ (x = 0.1, 0.2, 0.5)†
- [9] Bi2S3 nanomaterials: morphology manipulation and related properties†
- [10] Buffer-free integrative nanofluidic device for real-time continuous flow bioassays by ion concentration polarization†










